4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride
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Overview
Description
4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in medicinal chemistry and drug development due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride typically involves the reaction of piperidone derivatives with pyrimidine derivatives under specific conditions. One common method involves the use of crotonic condensation of aromatic aldehydes with diethyl [ (4-oxopiperidin-1-yl) (aryl)methyl]phosphonates in the presence of lithium perchlorate and triethylamine or acetonitrile solution of boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidone and pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit proteasome function, resulting in the accumulation of polyubiquitinated proteins and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis (arylidene)-4-piperidone: This compound is structurally similar and exhibits anticancer properties.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds have similar pyrimidine moieties and are studied for their anti-fibrotic activities.
Uniqueness
4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
4-(4-oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8;/h5-6H,1-4H2,(H,10,11,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWZPMMGPRONT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=O)NC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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